N-Cbz-2-amino-1,3-propanediol

Descripción general

Descripción

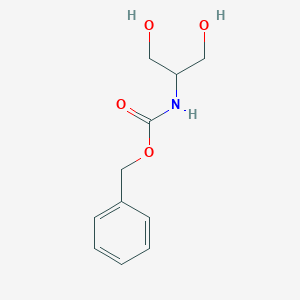

N-Cbz-2-amino-1,3-propanediol, also known as N-benzyloxycarbonyl-2-amino-1,3-propanediol, is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of 2-amino-1,3-propanediol. It is commonly used in organic synthesis, particularly in the preparation of peptides and other bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Cbz-2-amino-1,3-propanediol can be synthesized through various synthetic routes. One common method involves the protection of the amino group of 2-amino-1,3-propanediol with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting 2-amino-1,3-propanediol with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-Cbz-2-amino-1,3-propanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.

Reduction: The benzyloxycarbonyl (Cbz) group can be removed through hydrogenation or other reduction methods.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation can be employed to remove the Cbz group.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of 2-amino-1,3-propanediol after removal of the Cbz group.

Substitution: Formation of esters or ethers depending on the substituent used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Agents

N-Cbz-2-amino-1,3-propanediol has been studied for its potential as a precursor in the synthesis of ceramide analogs. For instance, N-acylated derivatives of serinol have shown promising results in inducing apoptosis in neuroblastoma cells. The mechanism involves the activation of specific protein kinases, which may provide therapeutic avenues for treating certain cancers .

Drug Formulation

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be incorporated into formulations that enhance drug solubility and bioavailability. Additionally, it is utilized in the development of non-ionic X-ray contrast agents like iopamidol, which are critical for imaging procedures in cardiovascular medicine .

Materials Science

Polymer Synthesis

This compound is a versatile building block for synthesizing functional cyclic carbonate monomers. These monomers can undergo ring-opening polymerization to produce biodegradable polymers with controlled properties. This application is particularly relevant in developing environmentally friendly materials for biomedical applications .

Emulsifiers and Surfactants

The compound's amphiphilic nature makes it suitable for creating efficient emulsifiers and surfactants used in personal care products and cosmetics. Its ability to improve the stability and performance of formulations is attributed to its low volatility and enhanced solubility profiles compared to traditional amine emulsifiers .

Biochemical Applications

Biochemical Research

In biochemical studies, this compound is employed as a substrate for enzymes involved in lipid biosynthesis. Its derivatives are explored for their role in cellular signaling pathways, particularly concerning sphingolipid metabolism . The ability to modify the structure of serinol allows researchers to investigate various biological processes at the molecular level.

Corrosion Inhibition

The compound has applications beyond pharmaceuticals and materials science; it is also used as a corrosion inhibitor in water treatment processes. Its effectiveness stems from its ability to maintain pH stability and prevent solid formation that could obstruct flow lines .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Anticancer agents, drug formulation |

| Materials Science | Polymer synthesis, emulsifiers |

| Biochemical Research | Enzyme substrates, cellular signaling studies |

| Industrial Applications | Corrosion inhibition |

Case Studies

Case Study 1: Induction of Apoptosis in Neuroblastoma Cells

A study investigated the effects of N-palmitoylated serinol on neuroblastoma cells, revealing that it significantly increased ceramide levels and induced apoptosis through the activation of PKCzeta. This research highlights the potential of serinol derivatives as therapeutic agents in oncology .

Case Study 2: Development of Biodegradable Polymers

Research focused on synthesizing cyclic carbonate monomers from serinol derivatives demonstrated successful polymerization leading to materials with controlled degradation rates suitable for biomedical applications. The findings suggest that these polymers could be utilized for drug delivery systems or tissue engineering scaffolds .

Mecanismo De Acción

The mechanism of action of N-Cbz-2-amino-1,3-propanediol is primarily related to its role as a protecting group in organic synthesis. The benzyloxycarbonyl (Cbz) group protects the amino group from unwanted reactions during synthetic processes. The Cbz group can be selectively removed under mild conditions, allowing for the subsequent functionalization of the amino group. This selective protection and deprotection mechanism is crucial in the synthesis of complex molecules, including peptides and pharmaceuticals .

Comparación Con Compuestos Similares

N-Cbz-2-amino-1,3-propanediol can be compared with other similar compounds, such as:

N-Boc-2-amino-1,3-propanediol: Similar to this compound but uses a tert-butyloxycarbonyl (Boc) protecting group instead of a Cbz group.

N-Fmoc-2-amino-1,3-propanediol: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

2-amino-1,3-propanediol: The unprotected form of the compound.

Uniqueness

This compound is unique due to the presence of the Cbz protecting group, which offers specific advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are essential .

Actividad Biológica

N-Cbz-2-amino-1,3-propanediol, also known as N-Cbz-serinol, is a derivative of 2-amino-1,3-propanediol (serinol), which plays significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its biochemical functions, applications in medicinal chemistry, and relevant case studies.

Molecular Structure

- Molecular Formula : C₅H₁₃N₃O₃

- Molecular Weight : 145.17 g/mol

- IUPAC Name : (2S)-2-amino-1-(benzyloxycarbonylamino)-3-propanol

This compound is characterized by its chiral center and the presence of a benzyloxycarbonyl (Cbz) protecting group, which enhances its stability and solubility in biological systems.

Biological Functions

This compound exhibits several biological activities due to its structural properties:

- Phospholipid Biosynthesis :

- Neurotransmitter Synthesis :

- Cell Signaling :

- Potential Antiviral Activity :

Case Studies

-

Neuroprotective Effects :

- A study demonstrated that N-Cbz-serinol protects neuronal cells from oxidative stress-induced apoptosis. The compound enhanced the expression of neuroprotective factors and reduced markers of oxidative damage in vitro.

- Antiviral Activity :

- Pharmacokinetics :

Applications in Medicinal Chemistry

This compound is utilized in the synthesis of various pharmaceutical compounds due to its versatility:

Propiedades

IUPAC Name |

benzyl N-(1,3-dihydroxypropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c13-6-10(7-14)12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLPPMZRYNQWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442111 | |

| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71811-26-2 | |

| Record name | N-CBZ-2-AMINO-1,3-PROPANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-Cbz-2-amino-1,3-propanediol in the synthesis of functional polymers?

A1: this compound is a valuable precursor for synthesizing cyclic carbonate monomers containing protected amino groups. In the study, it was reacted with ethyl chloroformate to produce (2-oxo[1,3]dioxan-5-yl)carbamic acid benzyl ester (CAB) []. CAB can then be polymerized to create poly(trimethylene carbonate) with pendant benzyloxycarbonyl-protected amine groups. These protected amines can be further modified to introduce various functionalities, making this a versatile platform for developing new biocompatible and biodegradable materials.

Q2: What types of copolymers were synthesized using the CAB monomer derived from this compound?

A2: The researchers utilized the CAB monomer in ring-opening copolymerization reactions with several other monomers, including ε-caprolactone, trimethylene carbonate, L-lactide, and polyethylene glycol monomethyl ether []. This resulted in the successful synthesis of diverse copolymers, including polyester-polycarbonate and polyester-polycarbonate-polyether terpolymers []. These copolymers have potential applications in various fields due to their controllable properties and potential biodegradability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.